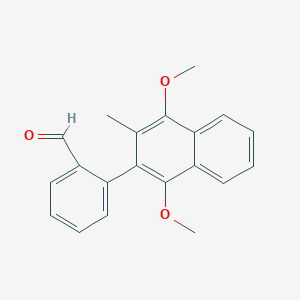
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- is an organic compound with a complex aromatic structure It is characterized by the presence of a benzaldehyde group attached to a naphthalene ring substituted with methoxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a naphthalene derivative with benzaldehyde under acidic conditions. The reaction may require catalysts such as aluminum chloride or other Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups on the naphthalene ring may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 3,4-dimethoxy-: Similar structure but with different substitution pattern on the benzene ring.
Benzaldehyde, 2,4-dimethoxy-: Another isomer with methoxy groups at different positions.
2,3-Dimethoxybenzaldehyde: A related compound with methoxy groups on the benzene ring.
Uniqueness
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the naphthalene ring also distinguishes it from simpler benzaldehyde derivatives, potentially offering different chemical and biological properties.
Propriétés
Numéro CAS |
827347-02-4 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(1,4-dimethoxy-3-methylnaphthalen-2-yl)benzaldehyde |
InChI |
InChI=1S/C20H18O3/c1-13-18(15-9-5-4-8-14(15)12-21)20(23-3)17-11-7-6-10-16(17)19(13)22-2/h4-12H,1-3H3 |
Clé InChI |
UDKSKUPCTDRANF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1C3=CC=CC=C3C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



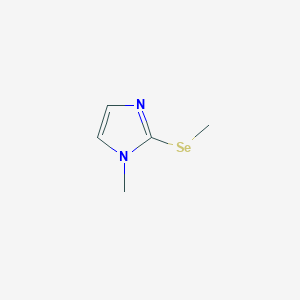

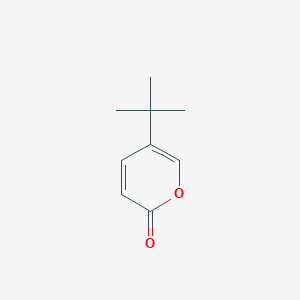

![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)

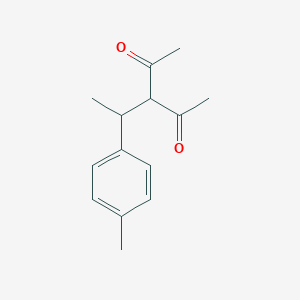
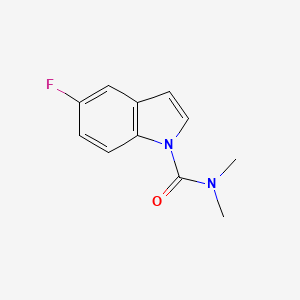
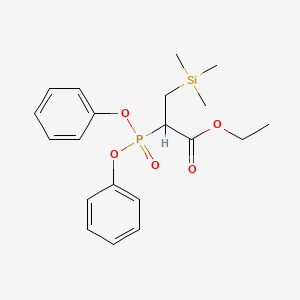
![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)
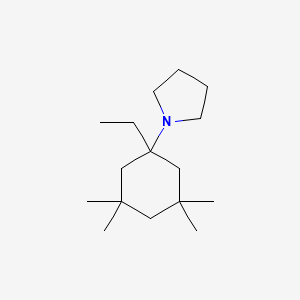
![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
